molecular formula C22H27NO3 B5471390 4-benzyl-1-[2-(2-methoxyphenoxy)propanoyl]piperidine

4-benzyl-1-[2-(2-methoxyphenoxy)propanoyl]piperidine

Cat. No.: B5471390
M. Wt: 353.5 g/mol
InChI Key: ZJLXPZDAUNFCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-benzyl-1-[2-(2-methoxyphenoxy)propanoyl]piperidine” is a compound that is used for scientific research . It is also known by registry numbers ZINC000000671933 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

The molecular formula of “this compound” is C23H27NO2 . The average mass is 349.466 Da and the monoisotopic mass is 349.204193 Da .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Mechanism of Action

While the specific mechanism of action for “4-benzyl-1-[2-(2-methoxyphenoxy)propanoyl]piperidine” is not mentioned in the available data, piperidine derivatives are present in more than twenty classes of pharmaceuticals and have various pharmacological applications .

Future Directions

Piperidines and their derivatives continue to be an area of interest in the pharmaceutical industry . The development of new synthesis methods and the discovery of new pharmacological applications are potential future directions .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(2-methoxyphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-17(26-21-11-7-6-10-20(21)25-2)22(24)23-14-12-19(13-15-23)16-18-8-4-3-5-9-18/h3-11,17,19H,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLXPZDAUNFCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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